8-Bromo-2,4-dichloroquinoline-3-carbonitrile 8-Bromo-2,4-dichloroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2060051-75-2
VCID: VC17637418
InChI: InChI=1S/C10H3BrCl2N2/c11-7-3-1-2-5-8(12)6(4-14)10(13)15-9(5)7/h1-3H
SMILES:
Molecular Formula: C10H3BrCl2N2
Molecular Weight: 301.95 g/mol

8-Bromo-2,4-dichloroquinoline-3-carbonitrile

CAS No.: 2060051-75-2

Cat. No.: VC17637418

Molecular Formula: C10H3BrCl2N2

Molecular Weight: 301.95 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2,4-dichloroquinoline-3-carbonitrile - 2060051-75-2

Specification

CAS No. 2060051-75-2
Molecular Formula C10H3BrCl2N2
Molecular Weight 301.95 g/mol
IUPAC Name 8-bromo-2,4-dichloroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H3BrCl2N2/c11-7-3-1-2-5-8(12)6(4-14)10(13)15-9(5)7/h1-3H
Standard InChI Key IIKPJHCLCYTKLC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)N=C(C(=C2Cl)C#N)Cl

Introduction

Structural and Synthetic Considerations

Molecular Architecture and Substitution Patterns

The quinoline core of 6-bromo-2,4-dichloroquinoline-3-carbonitrile features bromine at position 6, chlorine at positions 2 and 4, and a cyano group at position 3. Its molecular formula is C10H3BrCl2N2\text{C}_{10}\text{H}_{3}\text{BrCl}_{2}\text{N}_{2}, with a molecular weight of 301.95 g/mol . The 8-bromo isomer would retain this framework but with bromine at position 8, a modification expected to alter electronic distribution and steric interactions.

Table 1: Comparative Structural Features

Position6-Bromo Derivative8-Bromo Derivative (Hypothetical)
2ClCl
3CNCN
4ClCl
6Br-
8-Br

Synthesis and Optimization

The 6-bromo analog is synthesized via bromination and chlorination of quinoline precursors. A typical route involves reacting 2,4-dichloroquinoline with bromine in dichloromethane or acetic acid under reflux (60–80°C), followed by chlorination with POCl₃ or Cl₂ gas. Industrial-scale production employs similar methods with stringent control over temperature and pressure.

For the hypothetical 8-bromo isomer, synthetic challenges may arise due to the reduced reactivity of position 8 in quinoline systems. Directed ortho-metalation or transition-metal-catalyzed C–H activation could be required to achieve selective bromination at position 8, though no experimental data confirms this.

Chemical Reactivity and Functionalization

Substitution and Coupling Reactions

The 6-bromo derivative undergoes nucleophilic substitution at bromine and chlorine sites. For example, Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 in THF/H₂O yields biaryl derivatives. The 8-bromo isomer’s reactivity may differ due to electronic effects; bromine at position 8 could deactivate the ring toward electrophilic substitution, favoring meta-directing effects.

Table 2: Reaction Yields for 6-Bromo Derivative

Reaction TypeReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C70–85
Nitrile HydrolysisH₂SO₄, H₂O, reflux65
Chlorine SubstitutionNaOH, EtOH, 50°C90

Spectroscopic Characterization

Key analytical data for the 6-bromo compound include:

  • ¹H NMR (CDCl₃): δ 8.95 (s, 1H, quinoline-H), 8.50 (d, J=8HzJ = 8 \, \text{Hz}, 1H).

  • ESI-MS: m/zm/z 305.89 [M+H]⁺.
    The 8-bromo isomer would likely exhibit distinct NMR shifts due to altered ring currents, particularly in the aromatic region.

Biological Activity and Applications

Table 3: Biological Activity of 6-Bromo Derivative

Assay TypeTargetResult
Microbroth DilutionS. aureusMIC = 8 µg/mL
MTT CytotoxicityHeLa CellsIC₅₀ = 12 µM
Western BlotCaspase-3 ActivationPositive

For the 8-bromo isomer, reduced bioavailability or altered target affinity might occur due to steric hindrance at position 8.

Industrial and Research Implications

Agrochemical Development

Quinoline derivatives are explored as pesticides due to their heterocyclic stability. The 6-bromo compound’s chlorine and bromine atoms enhance lipophilicity, aiding membrane penetration in pests. The 8-bromo variant could offer improved photostability if the substitution pattern reduces UV susceptibility.

Computational Predictions

DFT calculations (B3LYP/6-31G\text{B3LYP/6-31G}^*) on the 6-bromo derivative reveal charge density maxima at positions 5 and 7, guiding electrophilic substitution. Similar modeling for the 8-bromo isomer would help predict reactivity hotspots.

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